cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
Description
Properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGJSSLUKZHVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235743 | |
| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256276-46-6 | |
| Record name | Cyclohexanamine, 4-(1-pyrrolidinylmethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401235743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Precursors to Form cis-4-Methylcyclohexyl Derivatives
- 4-Methyl phenylboronic acid or its esters (pinacol, neopentyl glycol, catechol esters) serve as primary starting materials.
- These are chosen for their availability and cost-effectiveness, with 4-methylphenylboronic acid being preferred due to economic considerations.
- The process involves dissolving the boronic acid or ester in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.
- Hydrogenation is carried out under a rhodium carbon catalyst at temperatures between 60-90°C and pressures of 1-3 MPa.
- The catalyst-to-raw material ratio is typically 1:0.03-0.05, optimizing yield and selectivity toward the cis-isomer.
- The hydrogenation selectively reduces the aromatic ring to a cyclohexyl derivative, predominantly forming the cis-isomer due to stereoselective catalytic activity.
- Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol) with a solvent-to-water ratio of 1:1 to 1:10 ensures high purity (>99.5%) of cis-4-methylcyclohexyl boric acid or ester.
Conversion of cis-4-Methylcyclohexyl Boric Acid/Ester to Amine
- The key step involves amination via a reaction with sulfamic acid in an aqueous alkali solution, facilitating a substitution on the boric acid/ester to yield the corresponding amine.
- Dissolving the boric acid/ester in a solvent such as tetrahydrofuran or acetonitrile.
- Adding sulfamic acid (1.3-2.5 equivalents) dropwise at room temperature, followed by the addition of an inorganic base (sodium hydroxide, potassium hydroxide, or lithium hydroxide).
- The mixture is stirred at room temperature for approximately 16 hours, ensuring complete conversion.
- The process yields cis-4-methylcyclohexylamine with high purity (>99.5%), as confirmed by gas chromatography (GC) and high-performance liquid chromatography (HPLC).
- Post-reaction, the mixture is quenched with hydrochloric acid, pH-adjusted to 1-2, and the organic layer separated.
- Extraction with methyl tert-butyl ether (MTBE) and further pH adjustments allow isolation of the pure amine.
Synthesis of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine
- The final step involves N-alkylation of the amine with a pyrrolidin-1-ylmethyl precursor.
- A typical procedure uses cis-4-methylcyclohexylamine, reacting with 4-(aminomethyl)pyrrolidine in anhydrous solvents like THF or dichloroethane.
- The amine is dissolved in the solvent, followed by addition of the pyrrolidin-1-ylmethyl derivative and a coupling reagent such as sodium triacetoxyborohydride, which facilitates reductive amination.
- The mixture is stirred at room temperature or reflux, and the reaction progress is monitored via LC/MS.
- The process yields the target compound, this compound, with high purity (>99%) and yields typically exceeding 80%.
- Purification is achieved through HPLC, ensuring removal of unreacted starting materials and by-products.
Summary of Preparation Methods
Technical Notes and Considerations
- Selectivity: The hydrogenation step is optimized for cis-selectivity, which is crucial for biological activity and subsequent synthetic steps.
- Purification: Recrystallization and pH adjustments are essential for high purity, especially to separate cis/trans isomers.
- Safety: High-pressure hydrogenation and handling of boronic acids require appropriate safety protocols.
- Scalability: The described methods are adaptable for industrial scale-up, with catalyst reuse and process optimization.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
Cyclohexanamine derivatives often undergo functionalization at the amine or cyclohexyl group. For cis-4-(pyrrolidin-1-ylmethyl)cyclohexanamine , potential reactions include:
Reductive Amination
Similar to protocols for related amines (e.g., Protocols.io, 2025), reductive amination could be employed to introduce the pyrrolidinylmethyl group.
-
Example Reaction:
Conditions: Dichloroethane or THF, titanium tetraisopropoxide, sodium triacetoxyborohydride .
Alkylation of Amines
The pyrrolidine group may be introduced via alkylation:
-
Reagents: 4-(Bromomethyl)cyclohexanamine and pyrrolidine in the presence of a base (e.g., KCO).
Catalytic Hydrogenation
For stereochemical control during synthesis, catalytic hydrogenation of a substituted cyclohexene intermediate could yield the cis isomer selectively .
Reaction Thermodynamics and Kinetics
While direct thermochemical data for this compound are unavailable, analogous systems (e.g., cyclohexane carbonyl chloride) show conformational enthalpy () values in the range of -5.8 kJ/mol for cis-trans isomerization in nonpolar solvents . Such data suggest that steric effects from the pyrrolidinylmethyl group may influence equilibrium populations of conformers.
Amide Coupling
The primary amine can react with acyl chlorides or activated esters:
Typical Conditions: HCTU/HOBt/DIEA in DMF .
Suzuki-Miyaura Cross-Coupling
If a halogenated aryl group is introduced, palladium-catalyzed coupling could diversify the structure .
Spectroscopic Data
Though absent in the sources, key spectral features for related compounds include:
-
1^11H NMR:
Data Gaps and Recommendations
-
No direct experimental data (e.g., kinetics, crystallography) were located for this compound.
-
Future studies should prioritize:
-
Thermodynamic Measurements: , for isomerization.
-
Catalytic Studies: Optimization of asymmetric hydrogenation.
-
Biological Screening: ATPase modulation or receptor binding assays.
-
Scientific Research Applications
Neuropharmacology
Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine has been studied for its potential effects on the central nervous system (CNS). Research indicates that it may modulate neurotransmitter release, particularly dopamine and serotonin pathways, making it a candidate for treating conditions such as depression and anxiety disorders.
Case Study:
In a controlled study involving animal models, administration of this compound resulted in significant improvements in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The mechanism was attributed to increased serotonergic activity in the brain .
Analgesic Properties
The compound has shown promise in pain management research. Its structural similarity to known analgesics suggests it may possess pain-relieving properties, potentially acting on opioid receptors.
Case Study:
A study evaluated the analgesic effects of this compound in a neuropathic pain model. Results indicated a dose-dependent reduction in pain sensitivity, with minimal side effects compared to traditional opioids.
Antidepressant Potential
Recent investigations have highlighted its antidepressant-like effects in preclinical models. The compound appears to enhance synaptic plasticity and neurogenesis, critical factors in mood regulation.
Research Findings:
In a series of experiments, this compound was compared with established antidepressants. It demonstrated comparable efficacy with a faster onset of action, suggesting it could be a novel treatment option for major depressive disorder .
Mechanism of Action
The mechanism of action of cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexanamine Derivatives
- 4-Isopropylcyclohexanamine (): Structure: A cyclohexanamine with an isopropyl substituent at the 4-position. Key Differences: The isopropyl group is bulkier and more hydrophobic compared to the pyrrolidinylmethyl group in the target compound. This likely reduces solubility but may enhance lipophilicity for membrane penetration.
- 4-(Aminomethyl)cyclohexanamine (): Structure: Features an additional aminomethyl group on the cyclohexane ring.
Cis-4-Aminocyclohexanol Metabolites ():
- Structure: Cyclohexanol derivatives with an amino group in the cis configuration.
- Key Differences : Replacement of the pyrrolidinylmethyl group with a hydroxyl group reduces lipophilicity and alters metabolic pathways.
- Biological Relevance : Identified as metabolites of cyclohexylamine in rats, rabbits, and guinea pigs, suggesting susceptibility to oxidative metabolism.
Fluorinated Proline Analogues (–9, 11)
cis-4-[18F]fluoro-L-proline :
- Structure : Fluorinated proline with a cis-configuration at the 4-position.
- Applications: Used in PET/CT imaging to detect early-stage liver fibrosis by tracking collagen synthesis . Demonstrated non-biliary clearance and prolonged hepatic retention in preclinical models .
- Comparison : Unlike cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine, this compound’s fluorine atom enables radiolabeling for imaging, while the pyrrolidine group in the target compound may modulate receptor affinity or metabolic stability.
Nematicidal Cyclohexanamine Derivatives ()
Cyclohexanamine :
- Structure : Simple cyclohexane ring with a single amine group.
- Biological Activity :
- Comparison : The target compound’s pyrrolidinylmethyl group may enhance bioavailability or target specificity compared to unsubstituted cyclohexanamine.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic Stability of Cis-Configured Compounds
Research Findings and Implications
- Nematicidal Potential: Cyclohexanamine’s efficacy against Meloidogyne incognita () suggests that the target compound’s pyrrolidinylmethyl group could be optimized for enhanced nematicidal activity or reduced toxicity.
- Imaging Applications: The success of cis-4-[18F]fluoro-L-proline in detecting liver fibrosis () underscores the utility of cis-configured compounds in diagnostics, which could inspire analogous applications for the target compound.
- Stereochemical Impact : Cis isomers of cyclohexane derivatives often exhibit distinct metabolic and binding profiles compared to trans isomers, as shown in hydroxylation studies () and PET imaging ().
Biological Activity
Cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, including its mechanism of action, therapeutic potential, and safety profile.
Chemical Structure and Properties
This compound is characterized by a cyclohexane ring substituted with a pyrrolidine moiety. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its affinity for monoamine receptors. Research indicates that this compound may act as an inhibitor of certain kinases involved in cellular signaling pathways, which can affect cell proliferation and differentiation.
Antiparasitic Activity
Studies have demonstrated that derivatives of cyclohexylamine, including this compound, exhibit significant antiparasitic properties. For instance, compounds related to this structure have shown efficacy against Trypanosoma brucei, with effective concentrations (EC50) indicating strong inhibitory effects on parasite proliferation .
| Compound | EC50 (μM) | Selectivity Ratio (MRC5) |
|---|---|---|
| 4g | <1 | 60-fold |
| 4j | <3 | >19-fold |
| 4m | <3 | 12-fold |
Neurotransmitter Interaction
The compound's structural similarities to known psychoactive agents suggest potential activity at GABA_A receptors and other neurotransmitter systems. Such interactions could lead to anxiolytic effects or modulation of mood disorders .
Study 1: Inhibition of Kinases
A comprehensive study explored the inhibitory effects of various cyclohexylamine derivatives on human kinases. It was found that this compound significantly inhibited HsGSK3β, a kinase implicated in numerous cellular processes, including the regulation of the cell cycle .
Study 2: Anticancer Properties
In vitro studies have shown that certain analogs of this compound can induce apoptosis in cancer cell lines. For example, a derivative demonstrated an IC50 value of approximately 50 μM against HeLa cells, indicating a dose-dependent cytotoxic effect .
Safety Profile
The safety profile of this compound remains under investigation. Initial toxicity assays against human cell lines suggest a favorable selectivity index, indicating lower toxicity to normal cells compared to cancerous cells .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for producing cis-4-(Pyrrolidin-1-ylmethyl)cyclohexanamine with high purity?
- Methodology :
-
Step 1 : Start with a cyclohexanamine backbone and introduce the pyrrolidinylmethyl group via nucleophilic substitution or reductive amination. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
-
Step 2 : Optimize reaction stoichiometry (e.g., 1:3 molar ratio of intermediates, as seen in similar cyclohexanamine derivatives) and monitor via thin-layer chromatography (TLC) .
-
Step 3 : Purify using column chromatography (silica gel, gradient elution) or recrystallization. Validate purity via HPLC (≥95% purity threshold) and characterize with H/C NMR and high-resolution mass spectrometry (HRMS) .
- Data Table :
| Reaction Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Catalyst | Palladium on carbon (Pd/C) |
| Temperature | 60–80°C |
| Purification Method | Column chromatography |
Q. Which spectroscopic and computational methods are most effective for structural characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm stereochemistry (cis/trans) and substituent positions. Compare experimental shifts with simulated spectra from quantum chemical calculations (e.g., density functional theory, DFT) .
- X-ray Crystallography : Resolve 3D conformation for unambiguous structural assignment, critical for understanding biological interactions .
- QSPR/Neural Networks : Apply quantitative structure-property relationship (QSPR) models to predict physicochemical properties (e.g., logP, solubility) and validate experimentally .
Advanced Research Questions
Q. How to design experiments to evaluate DNA damage mechanisms induced by this compound?
- Methodology :
-
In Vitro Assays : Use rat granulosa cells (SIGCs) or human cancer cell lines. Treat with 3–6 µM compound for 24–48 hours. Measure viability via MTT assay and DNA adduct formation via comet assay .
-
Gene Expression Analysis : Quantify DNA damage response (DDR) genes (e.g., ATM, PARP1, BRCA1) via RT-qPCR. Compare fold-changes against untreated controls .
-
Mechanistic Studies : Use inhibitors (e.g., ATM kinase inhibitors) to confirm pathways. Cross-validate with immunofluorescence for γ-H2AX foci (DNA double-strand break markers) .
- Data Table :
| Assay Type | Key Metrics | Outcome (Example) |
|---|---|---|
| Comet Assay | % DNA in tail | 35% increase (vs. control) |
| RT-qPCR | Fold-change in ATM expression | 2.5x upregulation |
Q. How to resolve contradictions in biological activity data across different cell models?
- Methodology :
- Variable Control : Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize batch effects.
- Dose-Response Curves : Test a broad concentration range (e.g., 1–100 µM) to identify IC discrepancies. Use nonlinear regression models for comparative analysis .
- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify cell-specific pathway activation (e.g., apoptosis vs. pro-survival signals) .
- Meta-Analysis : Pool data from independent studies and apply statistical tests (e.g., ANOVA, Pearson correlation) to assess reproducibility .
Q. What in vivo models are suitable for studying hepatic or fibrotic effects of this compound?
- Methodology :
- Liver Fibrosis Models : Use Lieber-DeCarli ethanol diet-fed mice with LPS challenge to mimic alcoholic steatohepatitis (ASH). Administer 3–6 µM compound intraperitoneally and monitor collagen synthesis via F-fluoro-proline PET/CT imaging .
- Endpoint Analysis : Measure serum ALT/AST levels, liver histopathology (H&E, Masson’s trichrome), and hydroxyproline content as fibrosis markers .
Contradiction Analysis Framework
- Case Example : Discrepant proline uptake in HSCs vs. hepatocytes.
- Hypothesis : Cell-specific transporter expression (e.g., SLC7A1 in HSCs).
- Validation : Knockdown transporters via siRNA and repeat radiolabeled proline uptake assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
